molecular formula C21H44N2O2S B14742976 decanoic acid;decyl carbamimidothioate CAS No. 6326-52-9

decanoic acid;decyl carbamimidothioate

Cat. No.: B14742976
CAS No.: 6326-52-9
M. Wt: 388.7 g/mol
InChI Key: WQDZHWFFLIPTQA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid;decyl carbamimidothioate typically involves the reaction of decanoic acid with decyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:

Decanoic acid+Decyl isothiocyanateDecanoic acid;decyl carbamimidothioate\text{Decanoic acid} + \text{Decyl isothiocyanate} \rightarrow \text{this compound} Decanoic acid+Decyl isothiocyanate→Decanoic acid;decyl carbamimidothioate

The reaction is typically conducted at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Decanoic acid;decyl carbamimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted carbamimidothioates depending on the nucleophile used.

Scientific Research Applications

Decanoic acid;decyl carbamimidothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of decanoic acid;decyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and affect cellular signaling pathways. For example, in biological systems, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to therapeutic effects such as anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid: A medium-chain fatty acid with similar structural properties.

    Decyl isothiocyanate: A precursor used in the synthesis of decanoic acid;decyl carbamimidothioate.

    Carbamimidothioic acid derivatives: Compounds with similar functional groups and reactivity.

Uniqueness

This compound is unique due to its combined properties of decanoic acid and carbamimidothioate. This combination imparts distinct chemical reactivity and potential applications that are not observed in the individual components. The presence of both fatty acid and carbamimidothioate moieties allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6326-52-9

Molecular Formula

C21H44N2O2S

Molecular Weight

388.7 g/mol

IUPAC Name

decanoic acid;decyl carbamimidothioate

InChI

InChI=1S/C11H24N2S.C10H20O2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-2-3-4-5-6-7-8-9-10(11)12/h2-10H2,1H3,(H3,12,13);2-9H2,1H3,(H,11,12)

InChI Key

WQDZHWFFLIPTQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC(=N)N.CCCCCCCCCC(=O)O

Origin of Product

United States

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